O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate
Overview
Description
O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with a bromoisoindoline moiety and protected carboxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Bromoisoindoline Moiety: The bromoisoindoline group can be introduced through a nucleophilic substitution reaction using a bromoisoindoline derivative.
Protection of Carboxyl Groups: The carboxyl groups are protected using tert-butyl and methyl groups to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context in which the compound is used, but it may involve inhibition or activation of target proteins, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
O1-tert-Butyl O2-methyl (2S,4R)-4-(4-chloroisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate: Similar structure but with a chlorine atom instead of bromine.
O1-tert-Butyl O2-methyl (2S,4R)-4-(4-fluoroisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromoisoindoline moiety in O1-tert-Butyl O2-methyl (2S,4R)-4-(4-bromoisoindoline-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity that differs from its chloro- and fluoro-analogues.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-bromo-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O6/c1-20(2,3)29-19(26)23-10-13(8-16(23)17(24)27-4)28-18(25)22-9-12-6-5-7-15(21)14(12)11-22/h5-7,13,16H,8-11H2,1-4H3/t13-,16+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJGXAPGOCEJID-CJNGLKHVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)N2CC3=C(C2)C(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)OC(=O)N2CC3=C(C2)C(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201104354 | |
Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-[[(4-bromo-1,3-dihydro-2H-isoindol-2-yl)carbonyl]oxy]-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201104354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923590-97-0 | |
Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-[[(4-bromo-1,3-dihydro-2H-isoindol-2-yl)carbonyl]oxy]-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923590-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-[[(4-bromo-1,3-dihydro-2H-isoindol-2-yl)carbonyl]oxy]-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201104354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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